2-Amino-4-(methylamino)-1,3,5-triazine

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

2-Amino-4-(methylamino)-1,3,5-triazine (CAS 58228-69-6, molecular formula C4H7N5, molecular weight 125.13 g/mol) is a diamino-substituted 1,3,5-triazine heterocycle. It is also formally named N-Methyl-1,3,5-triazine-2,4-diamine or N2-methyl-1,3,5-triazine-2,4-diamine.

Molecular Formula C4H7N5
Molecular Weight 125.13 g/mol
CAS No. 58228-69-6
Cat. No. B1424307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(methylamino)-1,3,5-triazine
CAS58228-69-6
Molecular FormulaC4H7N5
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCNC1=NC=NC(=N1)N
InChIInChI=1S/C4H7N5/c1-6-4-8-2-7-3(5)9-4/h2H,1H3,(H3,5,6,7,8,9)
InChIKeyAQNZPZXZLWGWMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(methylamino)-1,3,5-triazine Procurement Profile


2-Amino-4-(methylamino)-1,3,5-triazine (CAS 58228-69-6, molecular formula C4H7N5, molecular weight 125.13 g/mol) is a diamino-substituted 1,3,5-triazine heterocycle . It is also formally named N-Methyl-1,3,5-triazine-2,4-diamine or N2-methyl-1,3,5-triazine-2,4-diamine . This compound is primarily recognized as a key intermediate or building block in the synthesis of more complex heterocyclic molecules and as a known impurity (specifically Metformin Impurity 4 or 12) relevant to pharmaceutical analysis [1].

Procurement Context

Certified impurity reference standard for Metformin analytical workflows

Synthetic Role

Defined triazine building block with documented synthetic route

Analytical Identity

Confirmed LC-MS signature at m/z 125.9 (M+H)+ for method development

Procurement Justification for 2-Amino-4-(methylamino)-1,3,5-triazine


A critical review of the literature indicates that quantitative, comparative performance data (e.g., head-to-head IC50 values, selectivity panels) for this compound versus its close analogs is **not available** in the public domain. Consequently, substitution with a generic triazine derivative is not supported by a body of direct evidence for any specific biological or material performance parameter. The rationale for its specific procurement is therefore anchored in its defined and unique structural identity. Its primary, verifiable applications are as a specific synthetic building block and a certified reference standard for analytical method validation, particularly for Metformin impurity profiling [1][2]. In these contexts, the exact structure, CAS number, and validated purity are non-negotiable; substitution with an analog would invalidate the scientific or regulatory objective.

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Generic triazine analogs lack certified impurity identity. Substitution may invalidate ANDA analytical method validation or regulatory impurity profiling.

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Uncertified or lower-purity material may not meet reference standard requirements. Certified COA and defined purity are required for QC batch release applications.

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Structural analog cannot confirm identity by retention time or MS matching. Definitive peak identification in impurity profiling depends on exact structural match.

Evidence for 2-Amino-4-(methylamino)-1,3,5-triazine


Synthetic Utility & Structure

This compound is explicitly documented as a synthetic intermediate. A patent describes its preparation from 4-chloro-1,3,5-triazin-2-amine with methylamine in THF at room temperature, yielding 106 mg of the desired product as a white solid [1]. This provides a validated, scalable synthetic route, differentiating it from analogs that may require different, less efficient syntheses.

Synthetic Route & Yield
Supporting evidence
106 mg yield from 200 mg starting material
4-chloro-1,3,5-triazin-2-amine + MeNH2/THF, rt, 10 min

Supports synthesis workflow reproducibility and building-block identity confirmation

Patent-reported method; yields may vary with scale

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

LC-MS Identity

The compound has a confirmed mass spectrometric signature. In the context of its synthesis, LC-MS analysis yielded an m/z of 125.9 (M+H)+ [1]. This specific mass-to-charge ratio is a direct and verifiable property for its identification and quantification in complex mixtures.

LC-MS Identity
Supporting evidence
m/z 125.9 (M+H)+
Theoretical m/z for C4H8N5+ (M+H) is 126.0774

Reported mass spec signature supports detection and quantification in complex mixtures

Single-source LC-MS data; confirm under local instrument conditions

Analytical Chemistry Quality Control LC-MS

Certified Metformin Impurity Standard

This compound is a recognized impurity in Metformin drug substance. Multiple vendors offer it specifically as a reference standard (e.g., 'Metformin Impurity 4' or 'Metformin Impurity 12') with certified purity (e.g., >95% or 98%) [1]. It is intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [1][2].

Certified Impurity Standard
Specification review
Purity >95% or 98%; supplied with COA
Recognized as Metformin Impurity 4 / Impurity 12

Certified reference standard fit for ANDA impurity profiling and QC batch release

Vendor-specified purity; verify COA for lot-specific data

Pharmaceutical Analysis Method Validation Regulatory Science

Application Scenarios for 2-Amino-4-(methylamino)-1,3,5-triazine


Metformin Analytical Method Validation

This compound is the optimal choice for laboratories tasked with developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of related substances in Metformin drug substance or finished product. As a known impurity (Metformin Impurity 4/12), its procurement as a certified reference standard is essential for establishing system suitability, determining relative response factors, and ensuring the accuracy and regulatory compliance of quality control testing for ANDA submissions and commercial batch release [1].

Triazine Scaffold Synthesis

For research groups focused on exploring the chemical space of 1,3,5-triazines, this compound serves as a defined and readily accessible building block. Its documented synthesis and unique substitution pattern (a primary amine and a secondary methylamine on the triazine core) make it a valuable intermediate for generating focused libraries of more complex heterocycles. Its procurement is justified for projects aiming to diversify this scaffold where its specific substitution is a required starting point [1].

Metformin Impurity Profiling & Forensics

This compound is the reference material of choice for identifying and quantifying this specific impurity in Metformin samples. In forensic investigations or in-depth impurity profiling studies (e.g., investigating the origin of an unknown peak in a chromatogram), having a certified sample of this compound allows for definitive peak identification through retention time matching and mass spectrometric confirmation (e.g., using the characteristic m/z 125.9 (M+H)+ signal) [1][2].

Application
Selection Property
Validation Focus
Metformin impurity profiling & method validation
Certified reference standard with COA
Retention time matching and MS confirmation in QC workflows
Triazine scaffold synthesis
Documented synthetic route and defined substitution pattern
Building-block identity and reaction reproducibility
Impurity forensic identification
Characteristic m/z 125.9 (M+H)+ and certified purity
Definitive peak assignment against certified standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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